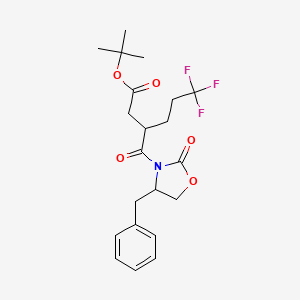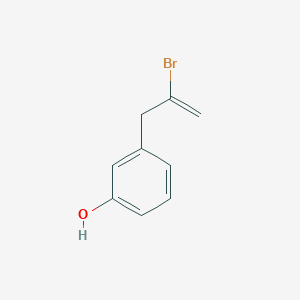
2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound characterized by the presence of a difluoro-substituted indanone moiety attached to an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where a suitable aromatic compound is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-(4,7-difluoro-3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing
Propiedades
Fórmula molecular |
C11H8F2O3 |
|---|---|
Peso molecular |
226.18 g/mol |
Nombre IUPAC |
2-(4,7-difluoro-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
InChI |
InChI=1S/C11H8F2O3/c12-6-1-2-7(13)11-8(14)3-5(10(6)11)4-9(15)16/h1-2,5H,3-4H2,(H,15,16) |
Clave InChI |
OKLQXJLYRNPOTK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=CC(=C2C1=O)F)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)

